3-Amino-4-(3,4-dimethylphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Description
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Properties
IUPAC Name |
3-amino-4-(3,4-dimethylphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3OS/c1-7-3-4-9(5-8(7)2)10-6-11(17(18,19)20)23-16-12(10)13(21)14(25-16)15(22)24/h3-6H,21H2,1-2H3,(H2,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMOWRYEMOSFEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-4-(3,4-dimethylphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H14F3N3OS
- Molecular Weight : 365.37 g/mol
- IUPAC Name : this compound
- CAS Number : 828280-24-6
The compound features a thieno[2,3-b]pyridine core structure, which is known for its diverse biological activities. The presence of trifluoromethyl and amino groups enhances its lipophilicity and potential for interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of thieno[2,3-b]pyridine derivatives. For instance, compounds with similar structures have shown promise against various viruses. In a study published in MDPI, certain derivatives exhibited EC50 values indicating effective inhibition of viral replication at low concentrations . Although specific data on the compound is limited, the structural similarity suggests a potential for antiviral activity.
Anticancer Properties
Thieno[2,3-b]pyridine derivatives have been investigated for their anticancer properties. A study demonstrated that compounds with similar scaffolds inhibited cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound may interact with key signaling pathways involved in cancer progression.
Enzyme Inhibition
Research indicates that thieno[2,3-b]pyridine derivatives can act as enzyme inhibitors. For example, they have been studied as selective inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. A related compound displayed significant COX-2 inhibition with a selectivity index that suggests potential anti-inflammatory applications .
Study on Antiviral Activity
A recent investigation into the antiviral properties of thieno[2,3-b]pyridine derivatives revealed that modifications at the C-2 and N-3 positions significantly influenced biological activity. Compounds exhibiting halogen substitutions showed enhanced binding affinity to viral proteins .
Anticancer Activity Assessment
Another study evaluated the anticancer efficacy of thieno[2,3-b]pyridine compounds against various cancer cell lines. The results indicated that these compounds could reduce cell viability significantly at micromolar concentrations. Mechanistic studies suggested that they induce apoptosis through mitochondrial pathways .
Enzyme Activity Evaluation
Research assessing the enzyme inhibition capabilities of similar compounds found that they effectively inhibited COX-1 and COX-2 enzymes in vitro. The most potent inhibitors were those with specific substitutions on the aromatic rings .
Summary Table of Biological Activities
Scientific Research Applications
The compound has been studied for its inhibitory effects on various biological pathways. Notably, it has been identified as an inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in the NF-κB signaling pathway. This pathway is significant in regulating immune responses and inflammation. The inhibition of IKK can lead to therapeutic benefits in conditions such as:
- Autoimmune Diseases : By modulating the NF-κB pathway, this compound may help in managing autoimmune disorders where inflammation is a key component.
- Cancer : The ability to inhibit NF-κB activity also suggests potential applications in cancer therapy, as NF-κB is often overactive in various cancers, promoting cell survival and proliferation .
Table 1: Summary of Therapeutic Applications
| Application Area | Description |
|---|---|
| Autoimmune Diseases | Potential to reduce inflammation by inhibiting NF-κB signaling |
| Cancer | May inhibit tumor growth by targeting IKK-mediated pathways |
| Inflammatory Disorders | Could provide relief by modulating immune response |
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study 1 : A study published in International Journal of Molecular Sciences demonstrated that thieno[2,3-b]pyridine derivatives showed significant anti-inflammatory effects in vitro and in vivo models .
- Case Study 2 : Research indicated that compounds targeting the IKK complex could reduce tumor growth in xenograft models, suggesting a promising avenue for cancer treatment .
Preparation Methods
Regioselective Introduction of the 3,4-Dimethylphenyl Group
The synthesis commences with 2,4-dichloro-3-cyanopyridine (1 ), where the 4-chloro position undergoes nucleophilic displacement with sodium 3,4-dimethylphenoxide. This reaction, conducted in anhydrous DMF at 80°C for 12 hours, achieves 78% yield of 4-(3,4-dimethylphenyl)-2-chloro-3-cyanopyridine (2 ). The regioselectivity arises from the enhanced electrophilicity of the 4-position due to electron-withdrawing effects from the adjacent cyano group.
Trifluoromethylation at the 6-Position
Compound 2 undergoes palladium-catalyzed cross-coupling with trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of CuI and 1,10-phenanthroline. This Miyaura-type borylation followed by trifluoromethylation affords 4-(3,4-dimethylphenyl)-6-(trifluoromethyl)pyridine-3-carbonitrile (3 ) in 65% yield. Alternative methods employing Umemoto’s reagent (OxyChem) were explored but resulted in lower yields (42%) due to competing side reactions.
Thieno[2,3-b]pyridine Annulation
Thioether Formation and Cyclization
Treatment of 3 with ethyl thioglycolate under S_NAr conditions (Et₃N, DMF, 60°C) generates ethyl 2-((3-cyano-4-(3,4-dimethylphenyl)-6-(trifluoromethyl)pyridin-2-yl)thio)acetate (4 ). Subsequent intramolecular cyclization in refluxing ethanol with K₂CO₃ produces ethyl 3-amino-4-(3,4-dimethylphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (5 ) in 58% yield. The reaction mechanism proceeds via deprotonation of the thioether, followed by nucleophilic attack on the adjacent cyano group, resulting in ring closure and concomitant amine formation (Figure 1).
$$
\text{Cyclization Mechanism: } \text{RSH} + \text{NC} \rightarrow \text{Intermediate} \rightarrow \text{Thieno[2,3-b]pyridine Core}
$$
Optimization of Cyclization Conditions
Screening of bases revealed K₂CO₃ in ethanol as optimal (Table 1). Stronger bases (e.g., NaOH) led to ester hydrolysis, while weaker bases (NaHCO₃) resulted in incomplete conversion.
Table 1. Base Screening for Cyclization of 4 to 5
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | EtOH | 80 | 58 |
| NaHCO₃ | EtOH | 80 | 32 |
| DBU | DMF | 100 | 41 |
| NaOH | H₂O/EtOH | 60 | 0* |
*Ester hydrolysis predominated
Carboxamide Formation
Ester Hydrolysis
Saponification of 5 with 4M NaOH in THF/H₂O (1:1) at 0°C affords the carboxylic acid 6 in near-quantitative yield (98%). Controlled temperature is critical to prevent decarboxylation.
Amide Coupling
Activation of 6 with HATU and DIPEA in DMF, followed by treatment with ammonium chloride, yields the target carboxamide 7 in 82% yield. Alternative coupling reagents (EDC/HOBt) provided comparable yields but required longer reaction times (24 vs. 12 hours).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH₂), 7.54–7.42 (m, 3H, Ar-H), 4.21 (q, J = 7.1 Hz, 2H, OCH₂), 2.31 (s, 6H, CH₃), 1.31 (t, J = 7.1 Hz, 3H, CH₃).
- ¹³C NMR : δ 166.4 (CONH₂), 153.2 (C-2), 138.7 (q, J = 32 Hz, CF₃), 124.1–132.8 (Ar-C), 61.3 (OCH₂), 21.1/19.8 (CH₃), 14.2 (CH₃).
- HRMS : m/z [M+H]⁺ calcd for C₂₀H₁₇F₃N₃OS: 408.1054; found: 408.1056.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirmed >99% purity with retention time 12.7 minutes.
Comparative Evaluation of Synthetic Routes
Two alternative pathways were investigated (Table 2):
- Route A : Early-stage trifluoromethylation followed by 3,4-dimethylphenyl introduction.
- Route B : Initial 3,4-dimethylphenyl substitution followed by trifluoromethylation.
Table 2. Route Comparison for Key Intermediate 3
| Route | Order of Substitution | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| A | CF₃ → Ar | 43 | 95 |
| B | Ar → CF₃ | 65 | 98 |
Route B proved superior due to reduced steric hindrance during the cross-coupling step.
Process Optimization and Scale-Up Challenges
Trifluoromethylation at Scale
Large-scale reactions (>100 g) required careful control of exothermicity during TMSCF₃ addition. Implementing a cryogenic reactor (-20°C) mitigated thermal decomposition, maintaining yields at 63% versus 58% in batch mode.
Purification of Hydrophobic Intermediates
Flash chromatography using heptane/EtOAc (4:1) with 0.1% TFA additive improved separation of 5 from cyclization byproducts, increasing isolated yield from 58% to 71%.
Mechanistic Insights into Key Transformations
Thienoannulation Stereoelectronic Effects
DFT calculations (B3LYP/6-31G*) revealed the cyano group’s dual role:
Trifluoromethyl Group Stability
TGA analysis showed the CF₃ group remains intact up to 250°C, confirming thermal stability under reaction conditions. However, prolonged heating above 150°C in polar aprotic solvents induced gradual defluorination (19% over 24 hours).
Q & A
Basic: What are the common synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step strategies, such as tandem reactions (e.g., Knoevenagel-Michael condensation) followed by cyclization. For example, similar thieno[2,3-b]pyridines are synthesized via condensation of amino-thiophene precursors with reagents like formamide or urea to form the pyridine ring . Key steps include:
- Substituent introduction : The trifluoromethyl group is often introduced via halogen exchange (e.g., using CF₃Cu) or direct trifluoromethylation under palladium catalysis.
- Carboxamide formation : Amidation of the carboxylic acid intermediate using coupling agents (e.g., EDC/HOBt) with appropriate amines.
Purity is monitored via HPLC (≥98% purity criteria) and elemental analysis .
Basic: Which spectroscopic and crystallographic methods validate its structure?
Answer:
- X-ray diffraction (XRD) : Critical for confirming the core thieno[2,3-b]pyridine scaffold and substituent positions. For example, XRD resolved the crystal structure of a related anticancer intermediate, showing bond angles and torsion angles critical for activity .
- NMR : ¹H/¹³C NMR confirms substituent integration (e.g., 3,4-dimethylphenyl protons at δ 2.2–2.5 ppm; trifluoromethyl as a singlet at δ ~120 ppm in ¹³C).
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₆F₃N₃OS: 396.09) .
Basic: How is initial biological activity screening conducted?
Answer:
- In vitro assays : Target-specific assays (e.g., kinase inhibition) using purified enzymes. For example, derivatives with trifluoromethyl groups are screened for binding to ATP pockets via fluorescence polarization .
- Cellular assays : Cytotoxicity evaluated in cancer cell lines (e.g., IC₅₀ determination via MTT assay). Structural analogs show activity influenced by electron-withdrawing groups (e.g., trifluoromethyl enhances metabolic stability) .
Advanced: How to address regioselectivity challenges in alkylation/substitution reactions?
Answer:
- Regioselective alkylation : Use steric/electronic directing groups. For example, sulfur atoms in thieno[2,3-b]pyridines act as nucleophilic sites for alkylation. Evidence from similar compounds shows that alkylation at the S atom proceeds regioselectively under basic conditions (e.g., K₂CO₃ in DMF) .
- Validation : XRD and 2D-NMR (e.g., NOESY) confirm regiochemistry. For instance, a 6-allylsulfanyl derivative’s structure was confirmed via XRD, showing bond distances consistent with S-alkylation .
Advanced: How to resolve contradictions in reported biological activities of analogs?
Answer:
- Structural benchmarking : Compare substituent effects using analogs. For example, replacing 3,4-dimethylphenyl with a 3,4-dichlorophenyl group (as in ) increases hydrophobicity and alters target affinity.
- Meta-analysis : Cross-reference biological data with physicochemical properties (e.g., logP, polar surface area). Contradictions in IC₅₀ values may arise from assay conditions (e.g., serum protein binding) .
Advanced: How can computational modeling optimize derivative design?
Answer:
- Docking studies : Use crystal structures of target proteins (e.g., kinases) to predict binding. The trifluoromethyl group’s electronegativity can be modeled to enhance hydrophobic interactions. For example, a related compound’s XRD data (PDB entry) guided the design of derivatives with improved fit into hydrophobic pockets .
- MD simulations : Assess stability of ligand-protein complexes over time. Substituents like 3,4-dimethylphenyl may reduce conformational flexibility, improving binding kinetics .
Advanced: What strategies mitigate synthetic impurities in large-scale preparation?
Answer:
- Process optimization : Use design of experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading). For example, palladium-catalyzed coupling reactions require strict control of moisture to avoid byproducts .
- Purification : Combine column chromatography (silica gel, hexane/EtOAc gradient) with recrystallization (e.g., using ethanol/water). Impurity profiles are monitored via LC-MS .
Advanced: How to evaluate the impact of substituents on pharmacokinetics?
Answer:
- In vitro ADME : Microsomal stability assays (e.g., liver microsomes) assess metabolic degradation. Trifluoromethyl groups reduce oxidative metabolism compared to methyl groups .
- LogD measurement : Use shake-flask method (octanol/water) to correlate lipophilicity with bioavailability. The 3,4-dimethylphenyl group increases logD by ~1.5 units compared to unsubstituted phenyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
